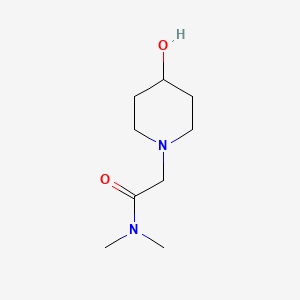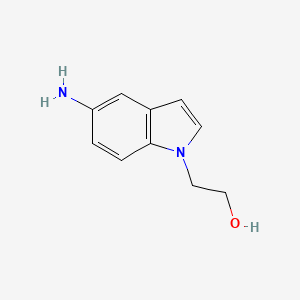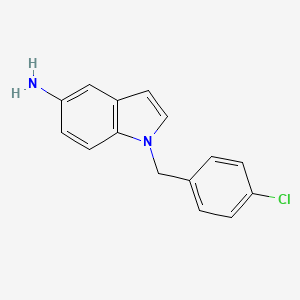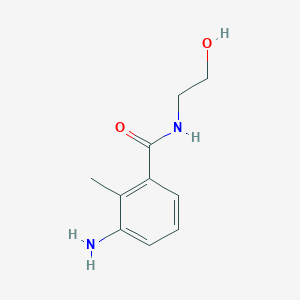![molecular formula C9H11ClN2O2S B1523270 [Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate CAS No. 19580-41-7](/img/structure/B1523270.png)
[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate
説明
Synthesis Analysis
A novel metal complex was synthesized using freshly prepared 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline ligand with Zn (II) sulphate heptahydrate in a 1:1 molar ratio . The ligand and the complex were characterized using different spectroscopic techniques .Molecular Structure Analysis
The complex synthesized using 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline ligand was assigned a distorted square pyramidal geometry . The stable geometry of the complex was established through computational simulation utilizing density functional theory .Chemical Reactions Analysis
The interaction of the Zn (II) complex with CT-DNA was investigated using Fluorescence Spectroscopy, viscosity measurement, and adsorption measurement .Physical And Chemical Properties Analysis
The calculation of several electronic properties followed the establishment of the stable geometry of the complex . The ADMET characteristics of the complex and ligand were also assessed using ADMET analysis .科学的研究の応用
Understanding Disease Mechanisms
Research on compounds similar to "[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate" contributes significantly to our understanding of disease mechanisms. For example, studies on thiopurines, such as 6-thioguanine, have revealed their potential liver injury risks in patients with inflammatory bowel disease (IBD), highlighting the importance of monitoring liver function and understanding drug-related toxicities (Dubinsky et al., 2003).
Drug Metabolism and Pharmacogenetics
Insights into the metabolism of therapeutic agents and their interactions with genetic factors are essential for personalized medicine. Studies on the metabolism of thiopurines have underscored the role of genetic polymorphisms in drug response and toxicity, such as those affecting thiopurine methyltransferase (TPMT) activity. This knowledge helps in tailoring drug dosages to individual genetic profiles to minimize adverse effects while maximizing therapeutic efficacy (Weinshilboum & Sladek, 1980).
Potential Therapeutic Uses
The exploration of novel compounds often leads to the discovery of potential therapeutic applications. Although direct applications of "[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate" were not identified, research into related areas, such as the effects of dietary components and metabolites on disease risk and progression, continues to be a rich field of study. For instance, the role of metabolites in predicting diabetes development suggests that understanding the metabolic impacts of various compounds can aid in early disease detection and intervention strategies (Wang et al., 2011).
将来の方向性
特性
IUPAC Name |
[(Z)-[amino(thiophen-2-yl)methylidene]amino] 4-chlorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-5-1-4-8(13)14-12-9(11)7-3-2-6-15-7/h2-3,6H,1,4-5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVDRZSHXMCMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=NOC(=O)CCCCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=N/OC(=O)CCCCl)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



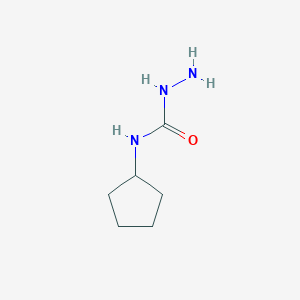
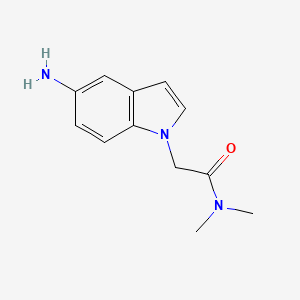
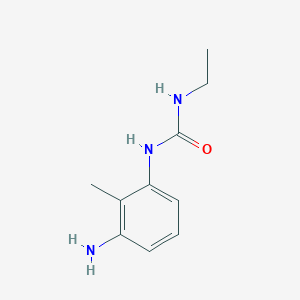
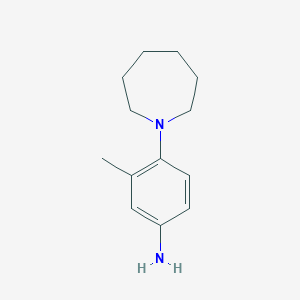
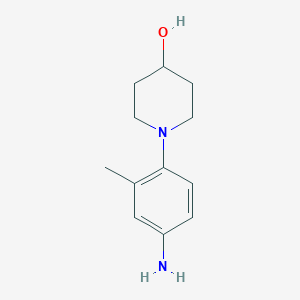
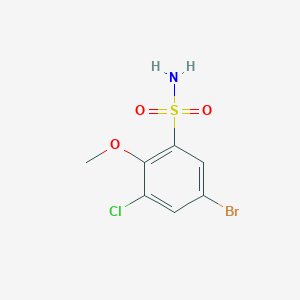
![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzoic acid](/img/structure/B1523199.png)
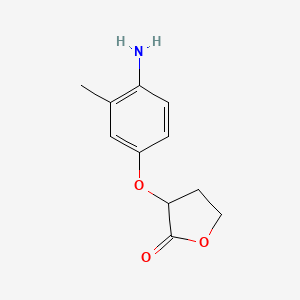
![1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol](/img/structure/B1523201.png)
